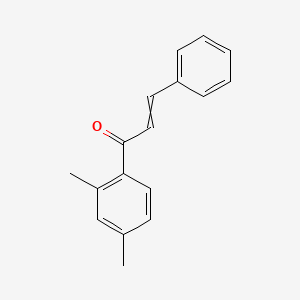
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C17H16O It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development and biological studies.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of enzymes such as tyrosinase and acetylcholinesterase, which are relevant in the treatment of diseases like Alzheimer’s and hyperpigmentation disorders.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: Chalcone, 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one, 1-(2,4-Dichlorophenyl)-3-phenyl-2-propen-1-one.
Uniqueness: The presence of the 2,4-dimethylphenyl group in the compound imparts unique chemical and biological properties, such as enhanced lipophilicity and specific interactions with biological targets, which may not be observed in other chalcones.
Eigenschaften
Molekularformel |
C17H16O |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI-Schlüssel |
UYTPHSQRUDNHPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















